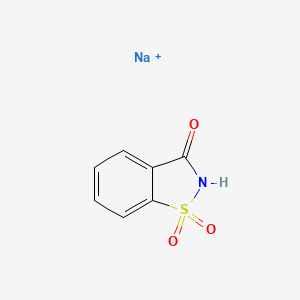

Saccharin, sodium salt

描述

Structure

2D Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. |

|---|---|

CAS 编号 |

128-44-9 |

分子式 |

C7H5NNaO3S+ |

分子量 |

206.18 g/mol |

IUPAC 名称 |

sodium 1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |

InChI 键 |

WINXNKPZLFISPD-UHFFFAOYSA-N |

杂质 |

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |

手性 SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |

外观 |

Solid powder |

沸点 |

Sublimes (NTP, 1992) Sublimes |

颜色/形态 |

Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |

密度 |

0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |

熔点 |

greater than 572 °F (Decomposes) (NTP, 1992) |

其他CAS编号 |

128-44-9 82385-42-0 |

物理描述 |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |

蒸汽压力 |

0.00000064 [mmHg] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Early Studies of Saccharin Sodium Salt Sweetness Perception

This guide provides a comprehensive technical overview of the foundational research into the sweetness perception of saccharin sodium salt. It is intended for researchers, scientists, and drug development professionals interested in the historical context and early scientific understanding of this pioneering artificial sweetener. We will delve into the early psychophysical studies, the nascent theories of sweet taste transduction, and the experimental designs that laid the groundwork for our modern understanding of chemosensation.

The Dawn of a New Sweetness: Discovery and Initial Characterization

The story of saccharin begins in 1879 with a serendipitous discovery by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University.[1] While investigating coal tar derivatives, Fahlberg noticed a sweet taste on his hand, which he traced back to a compound he named saccharin, derived from benzoic sulfimide.[1][2] This discovery marked the advent of non-nutritive sweeteners.

Initial characterization of saccharin revealed its remarkable potency, estimated to be 200 to 700 times sweeter than sucrose.[2] This extraordinary sweetness, coupled with its stability and lack of caloric value, quickly positioned saccharin as a valuable sugar substitute, particularly during periods of sugar scarcity, such as World War I.[1][3] However, from its early days, saccharin's taste profile was noted for its complexity, often accompanied by a bitter or metallic aftertaste, a characteristic that would become a focal point of later sensory studies.[3]

Quantifying the Sweet Sensation: Early Psychophysical Studies

The early to mid-20th century saw the emergence of systematic sensory evaluation techniques to quantify the perceptual experience of taste. These early psychophysical studies were crucial in characterizing the sweetness of saccharin and understanding its unique sensory properties.

Methodologies of the Early Taste Panels

Before the advent of sophisticated analytical instrumentation, the human palate was the primary tool for assessing taste. Early research relied on trained sensory panels to provide quantitative and qualitative data. Methodologies such as the paired comparison test and the triangle test, which gained prominence in the 1940s and 1950s, were employed to discern differences in taste between substances.

Experimental Protocol: Representative Paired Comparison Test (Mid-20th Century)

This protocol is a composite representation based on common practices of the era for determining the relative sweetness of saccharin.

-

Panelist Selection and Training:

-

A panel of 10-15 individuals would be selected based on their ability to detect and differentiate basic tastes (sweet, sour, salty, bitter).

-

Training would involve familiarization with different concentrations of sucrose solutions to establish a common understanding of sweetness intensity.

-

-

Sample Preparation:

-

Stock solutions of sodium saccharin and sucrose would be prepared in distilled water.

-

A series of dilutions would be made to create a range of concentrations for both sweeteners. For example, sucrose solutions might range from 2% to 10% (w/v), while saccharin solutions would be in the range of 0.01% to 0.05% (w/v).

-

-

Testing Procedure:

-

Panelists would be presented with pairs of samples, one containing a standard sucrose concentration and the other a saccharin concentration.

-

The order of presentation would be randomized to avoid bias.

-

Panelists would be instructed to rinse their mouths with distilled water before and between each pair of samples.

-

For each pair, panelists would be asked to identify which sample was sweeter.

-

-

Data Analysis:

-

The concentration of saccharin that was judged to be equally sweet to the standard sucrose solution by the majority of the panel would be used to determine its relative sweetness.

-

Qualitative descriptions of any aftertastes were also recorded and analyzed.

-

Early Dose-Response Relationships

Early researchers sought to establish a quantitative relationship between the concentration of saccharin and the perceived intensity of its sweetness. These dose-response studies were fundamental in characterizing its psychophysical properties. The data from these studies were often plotted to visualize the relationship between stimulus concentration and sensory response.

| Sweetener | Concentration Range Studied (Early Studies) | Perceived Sweetness Intensity (Qualitative) | Notes |

| Sucrose | 2% - 15% (w/v) | Threshold to Very Sweet | Reference standard for sweetness. |

| Saccharin Sodium | 0.01% - 0.1% (w/v) | Threshold to Intensely Sweet | Often reported with a bitter/metallic aftertaste at higher concentrations. |

This table represents a generalized summary of concentration ranges investigated in early to mid-20th-century studies. Specific values varied between individual experiments.

Unraveling the Mechanism: Early Theories of Sweet Taste Transduction

Long before the discovery of specific taste receptors, scientists formulated theories to explain how a chemical substance could elicit the sensation of sweetness. These early models were based on the chemical structures of sweet-tasting compounds and sought to identify common molecular features.

The Pre-Receptor Era: A Focus on Chemical Structure

In the absence of knowledge about taste receptors, early theories were largely based on the idea of a "lock and key" mechanism, where the shape and chemical properties of a molecule would determine its ability to interact with a hypothetical "receptor" on the tongue.

The A-H/B Theory of Sweetness

A significant theoretical advancement came in 1967 with the proposal of the A-H/B theory by Shallenberger and Acree. This theory posited that for a compound to be sweet, it must contain a proton donor (A-H) and a proton acceptor (B) separated by a specific distance (approximately 3 angstroms).

According to this model, the A-H group of the sweet molecule would form a hydrogen bond with a corresponding B site on the taste receptor, while the B group of the sweet molecule would bond with an A-H site on the receptor. This simultaneous interaction was thought to be the trigger for the sweet taste sensation.

Saccharin, with its imide proton (N-H) acting as the A-H group and the sulfonyl oxygen (S=O) acting as the B group, fit this model well, providing a plausible explanation for its intense sweetness.

Early Concepts of Taste Transduction

Before the elucidation of G-protein coupled receptors (GPCRs) in taste perception, the mechanism of signal transduction within the taste cell was a matter of speculation. Early models proposed that the interaction between a tastant and a receptor molecule on the apical membrane of a taste receptor cell would lead to a change in the cell's membrane potential, ultimately triggering a neural signal to the brain. The specifics of this process, including the involvement of second messengers, were not yet understood.

The Enduring Legacy of Early Saccharin Research

The foundational studies on saccharin sodium salt sweetness perception, conducted in the absence of modern molecular biology and sophisticated analytical techniques, were instrumental in shaping the field of sensory science. The meticulous psychophysical work established the principles of taste panel methodology and provided the first quantitative measures of artificial sweetener potency. Furthermore, the early theoretical models, such as the A-H/B theory, represented a crucial step towards understanding the structure-activity relationships of sweet compounds, paving the way for the discovery and design of future sweeteners. This early body of research underscores the power of sensory science and psychophysical investigation in elucidating the complex interplay between chemical structure and perceptual experience.

References

The Serendipitous Sweetness: A Technical History of Saccharin Sodium Salt

A Whitepaper for the Scientific Community

Abstract

Saccharin, the first commercially successful artificial sweetener, boasts a history as rich and complex as its chemical properties. From a chance discovery in a university laboratory to its ubiquitous presence in global food and pharmaceutical industries, the journey of saccharin and its sodium salt is a compelling narrative of scientific inquiry, public health debates, and evolving regulatory landscapes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, physicochemical properties, and the nuanced scientific history of saccharin sodium salt. We will delve into the seminal toxicological studies that shaped its public perception and the modern understanding of its safety, as well as the molecular mechanisms governing its interaction with taste receptors.

The Accidental Discovery and the Ensuing Controversy

The story of saccharin begins in 1878 in the laboratory of Professor Ira Remsen at Johns Hopkins University.[1] Constantin Fahlberg, a Russian chemist working in Remsen's lab on coal tar derivatives, was the first to experience its intense sweetness. The discovery was purely serendipitous; after a long day of work, Fahlberg noticed a sweet taste on his hand and later on his food, which he traced back to a compound he had been working with: benzoic sulfimide.[2]

Fahlberg, recognizing the immense commercial potential of a non-caloric sugar substitute, named the compound "saccharin" and, without Remsen's knowledge, filed for patents in Germany and the United States.[1][3] This act led to a bitter dispute between the two scientists. Remsen, a proponent of pure academic research, was incensed by Fahlberg's unilateral move to commercialize a discovery made in his laboratory and under his guidance.[4] While Fahlberg grew wealthy from the commercial production of saccharin, Remsen sought to ensure his role in the discovery was acknowledged by the scientific community.[3][4]

Timeline of the Discovery of Saccharin

Caption: A flowchart illustrating the key events in the discovery of saccharin.

The Chemistry of Saccharin: Synthesis and Properties

The original method for synthesizing saccharin, known as the Remsen-Fahlberg synthesis, starts with toluene. While effective, this process was later refined for more efficient industrial-scale production.

The Remsen-Fahlberg Synthesis: An Experimental Protocol

The Remsen-Fahlberg synthesis involves the following key steps:

-

Sulfonation of Toluene: Toluene is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction yields a mixture of ortho- and para-toluenesulfonyl chloride.

-

Separation of Isomers: The ortho and para isomers are separated. o-Toluenesulfonyl chloride is a liquid, while the p-isomer is a solid, allowing for separation by filtration.

-

Amidation: The o-toluenesulfonyl chloride is then reacted with ammonia to form o-toluenesulfonamide.

-

Oxidation: The methyl group of o-toluenesulfonamide is oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the corresponding carboxylic acid.

-

Cyclization: Upon heating, the o-sulfamoylbenzoic acid undergoes intramolecular condensation (cyclization) to form saccharin (benzoic sulfimide).

The Remsen-Fahlberg Synthesis Pathway

Caption: The chemical pathway of the Remsen-Fahlberg synthesis of saccharin.

Industrial Synthesis Modifications

For large-scale production, a more cost-effective method starting from phthalic anhydride was developed.[5] Another improved synthesis, developed in 1950, begins with methyl anthranilate and involves reactions with nitrous acid, sulfur dioxide, chlorine, and ammonia.[6] These methods offered better yields and avoided some of the challenges of the original Remsen-Fahlberg process.

Physicochemical Properties of Saccharin and its Sodium Salt

Saccharin in its acidic form has low solubility in water (1 g per 290 mL).[6] To enhance its utility in food and beverage applications, it is converted to its sodium salt, sodium saccharin, which is significantly more water-soluble (100g per 100 ml at room temperature).[7] The calcium salt is also used, particularly for individuals on sodium-restricted diets.[6]

| Property | Saccharin (Acid Form) | Saccharin Sodium Salt (Dihydrate) |

| Molar Mass | 183.18 g/mol | 241.19 g/mol |

| Appearance | White crystalline solid | White crystalline powder |

| Solubility in Water | 1 g / 290 mL | 100 g / 100 mL (at 20°C)[7] |

| pKa | 1.6[6] | - |

| Sweetness vs. Sucrose | ~300-500 times | ~300-500 times |

| Stability | Heat stable[6] | Stable in aqueous solution, though sweetness may gradually decrease over time.[8] |

Saccharin is remarkably stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of processed foods and beverages.[6] However, at very high temperatures (above 190°C for extended periods), decomposition can occur.[9]

The Scientific Scrutiny of Saccharin's Safety

The history of saccharin is marked by significant scientific and public debate regarding its safety. These concerns primarily revolved around its potential carcinogenicity.

Early Controversies and the "Poison Squad"

In the early 20th century, Harvey Wiley, the head of the U.S. Bureau of Chemistry (a precursor to the Food and Drug Administration), raised concerns about the safety of saccharin, viewing it as an adulterant.[10] His famous "Poison Squad" studies on food additives contributed to a proposed ban on saccharin. However, this ban was famously overruled by President Theodore Roosevelt, who was a consumer of saccharin for weight management.

The Rat Bladder Cancer Studies of the 1970s

The most significant controversy surrounding saccharin arose in the 1970s when a series of studies in rats linked high doses of sodium saccharin to the development of bladder cancer.[4][11] These two-generation studies, where rats were exposed to high concentrations of saccharin from birth, led to Canada banning the sweetener and the U.S. FDA proposing a ban.[4] In the United States, public opposition led to a congressional moratorium on the ban, but a warning label was mandated for all saccharin-containing products.[12]

Unraveling the Mechanism: A Species-Specific Phenomenon

Subsequent research focused on understanding the mechanism by which saccharin induced tumors in rats. It was discovered that the effect was specific to male rats and occurred through a non-genotoxic mechanism.[3][13] High concentrations of sodium saccharin in the urine of male rats, which has a different composition (higher pH, protein, and calcium phosphate levels) than human urine, lead to the formation of a precipitate.[2][13] This precipitate causes irritation and damage to the urothelium (the lining of the bladder), leading to regenerative cell proliferation.[3] It is this chronic cell proliferation that is believed to promote tumor development. This mechanism is not considered relevant to humans due to the significant differences in urine physiology.[13]

Mechanism of Saccharin-Induced Bladder Tumors in Male Rats

Caption: The species-specific mechanism of saccharin-induced bladder tumors in male rats.

Regulatory Re-evaluation and Delisting as a Carcinogen

Based on the extensive body of evidence demonstrating the lack of relevance of the rat studies to humans, major regulatory bodies around the world have re-evaluated the safety of saccharin.

-

World Health Organization (WHO): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for saccharin of 0-5 mg/kg of body weight.[14][15]

-

European Food Safety Authority (EFSA): EFSA has also confirmed the safety of saccharin and its salts (E 954) and established an ADI.[16][17] In a 2024 re-evaluation, EFSA reaffirmed its safety and increased the ADI to 9 mg per kilogram of body weight per day.[18]

-

U.S. Food and Drug Administration (FDA): In 2000, the U.S. National Toxicology Program removed saccharin from its list of potential carcinogens, and the mandatory warning label was removed from products.[12]

More than 30 human studies have been conducted, and they have not found any association between saccharin consumption and cancer.[19]

Mechanism of Taste Perception

Saccharin's unique taste profile, characterized by intense sweetness with a bitter or metallic aftertaste at high concentrations, is a result of its interaction with multiple taste receptors.

-

Sweet Taste: Saccharin activates the sweet taste receptor, which is a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[20] It is believed to bind to a high-affinity agonist site on this receptor complex.[20]

-

Bitter Taste: The bitter aftertaste of saccharin is attributed to its activation of two human bitter taste receptors: hTAS2R43 and hTAS2R44.[21]

-

Sweetness Inhibition: At higher concentrations (above 3 mM), saccharin can act as an antagonist to the sweet taste receptor, likely by binding to a low-affinity allosteric site, which can inhibit the sweet taste response.[20][22]

Conclusion

Saccharin sodium salt, born from a serendipitous laboratory observation, has had a profound impact on the food and pharmaceutical industries. Its journey has been a testament to the rigors of scientific investigation, demonstrating the importance of understanding mechanistic data in toxicological risk assessment. The initial concerns regarding its safety, based on high-dose animal studies, have been thoroughly investigated and addressed, leading to a global consensus on its safety for human consumption at current acceptable daily intake levels. For researchers and professionals in drug development and food science, the story of saccharin serves as a valuable case study in the lifecycle of a widely used chemical compound, from its fundamental chemistry to its complex interactions with biological systems and regulatory frameworks.

References

- 1. The mode of carcinogenic action of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Saccharin mechanistic data and risk assessment: urine composition, enhanced cell proliferation, and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicology of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. snowhitechem.com [snowhitechem.com]

- 6. Saccharin - Wikipedia [en.wikipedia.org]

- 7. Sodium saccharin [dmishin.github.io]

- 8. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]

- 9. Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcmas.com [ijcmas.com]

- 11. Highlights in the history of saccharin toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. sweeteners.org [sweeteners.org]

- 15. WHO | JECFA [apps.who.int]

- 16. EFSA completes re-evaluation of saccharins (E 954) - meyer.science | München | Naturwissenschaftliche Beratung von Firmen der Lebensmittel‑, Kosmetik- und Pharmabranche [meyerscience.com]

- 17. EFSA opinion re-confirms confidence in Saccharin - International Sweeteners Association [sweeteners.org]

- 18. nutricomms.com [nutricomms.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Multiple interaction modes between saccharin and sweet taste receptors determine a species‐dependent response to saccharin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Sodium Saccharin

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding characteristics of sodium saccharin (sodium 1,1-dioxo-1,2-benzothiazol-3-olate), a widely utilized artificial sweetener. The document delves into the intricate details of its solid-state architecture, focusing on the covalent framework of the saccharin anion and the ionic interactions with the sodium cation. Through an analysis of crystallographic data, spectroscopic signatures, and computational models, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the fundamental chemical and physical properties of this important synthetic compound. The content is structured to provide not only a descriptive overview but also to explain the causality behind its structural features and the experimental methodologies employed for their elucidation.

Introduction: The Enduring Sweetness of a Synthetic Molecule

Sodium saccharin, the sodium salt of saccharin, has a long and storied history as the first commercially successful artificial sweetener.[1] Its discovery in 1879 by Constantin Fahlberg and Ira Remsen at Johns Hopkins University marked a significant milestone in food science and technology. Chemically, it is the sodium salt of 2,3-dihydro-1,2-benzisothiazol-3-one-1,1-dioxide.[2] The primary driver for its widespread use is its intense sweetness, which is approximately 300 to 500 times that of sucrose, coupled with its non-caloric nature.[2]

From a pharmaceutical and drug development perspective, understanding the molecular structure and bonding of sodium saccharin is paramount. These fundamental properties dictate its solubility, stability, crystal packing, and interactions with other molecules, all of which are critical parameters in formulation science. This guide will provide a detailed exploration of these structural and bonding aspects, offering insights into the molecule's behavior at a sub-atomic level.

Molecular Architecture: A Tale of Covalent and Ionic Forces

The molecular entity of sodium saccharin is composed of a saccharin anion and a sodium cation (Na⁺). The overall structure is a result of the interplay between the robust covalent bonds that define the saccharin framework and the electrostatic forces that bind the sodium ion.

The Saccharin Anion: A Fused Ring System with Delocalized Electrons

The saccharin anion is a bicyclic molecule featuring a benzene ring fused to a five-membered heterocyclic ring containing sulfur, nitrogen, and carbon atoms. The systematic IUPAC name is 1,1-dioxo-1,2-benzothiazol-3-olate.[2]

The key functional groups within the saccharin anion are:

-

A sulfonamide group (-SO₂N-) integrated into the heterocyclic ring.

-

A carbonyl group (C=O) adjacent to the nitrogen atom.

-

An aromatic benzene ring .

The negative charge on the anion is not localized on a single atom but is delocalized across the electronegative oxygen and nitrogen atoms through resonance, which contributes significantly to its stability.

Diagram: Resonance Structures of the Saccharin Anion

References

saccharin sodium salt thermal stability analysis for laboratory use

An In-depth Technical Guide to the Thermal Stability Analysis of Sodium Saccharin for Laboratory Use

Abstract

Sodium saccharin, a widely utilized artificial sweetener in the pharmaceutical and food industries, is generally recognized for its high degree of thermal stability.[1] However, a comprehensive understanding of its behavior under thermal stress is critical for ensuring product quality, safety, and regulatory compliance, particularly in drug development where manufacturing processes often involve heat. This guide provides an in-depth technical analysis of sodium saccharin's thermal stability, intended for researchers, scientists, and formulation experts. We will explore the compound's polymorphic nature, its decomposition pathways, and the critical factors influencing its stability. This document details the core analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC)—offering field-proven, step-by-step protocols and explaining the causality behind experimental choices. The aim is to equip the user with the necessary expertise to design and execute robust thermal stability studies, interpret the resulting data cohesively, and ensure the integrity of their final product.

Physicochemical Properties and the Impact of Polymorphism

Sodium saccharin (Sodium 1,2-benzisothiazolin-3-one-1,1-dioxide) can exist in several forms, primarily as hydrates and polymorphs, which significantly influence its thermal behavior.[2][3] The most common commercial forms include a dihydrate (often referred to as 76% saccharin sodium) and other hydrated states like the 15/8 hydrate (monoclinic) and the 2/3 hydrate (triclinic).[3][4][5] The anhydrous form is also studied.[3]

The presence of water molecules within the crystal lattice means that the initial response to heating is dehydration. These dehydration events are endothermic processes that occur at temperatures well below the decomposition point and can be mistaken for instability if not properly characterized. Understanding the specific form of sodium saccharin being used is the foundational step in any thermal analysis, as each form presents a unique thermal profile.[3] For instance, the 15/8 hydrated monoclinic form converts to the 2/3 hydrated triclinic form at approximately 82 °C, which is a more thermodynamically stable state at room temperature.[3]

Mechanisms of Thermal Decomposition

While stable under typical food processing conditions, sodium saccharin will decompose at elevated temperatures.[1][6] The decomposition process is complex and involves the breakdown of the benzisothiazole ring structure.

Key Decomposition Products: Upon heating to decomposition, sodium saccharin emits toxic fumes, including:

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2) [7]

Under specific high-temperature conditions, such as those found in frying (190 °C for 40 minutes), a primary organic decomposition product has been identified as o-sulfamoylbenzoic acid .[9] In solution, prolonged exposure to extreme conditions (e.g., pH < 2 and temperatures of 125 °C) can lead to hydrolytic decomposition, yielding 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid .[4][10]

Influencing Factors:

-

Temperature and Time: Decomposition is a function of both temperature and duration of exposure. While the onset of decomposition is often cited as being above 225 °C, prolonged heating at lower temperatures can also lead to degradation.[9][11]

-

pH: Sodium saccharin exhibits excellent stability in a pH range of 5-8.[11] However, its stability decreases significantly in highly acidic conditions (pH < 2) when combined with high heat, which can promote hydrolysis.[4][10]

-

Atmosphere: The presence of oxygen (oxidant atmosphere) versus an inert gas like nitrogen can influence the decomposition pathway and the final residual products.[3]

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach combining thermo-analytical and chromatographic techniques is essential for a comprehensive stability analysis. The following diagram illustrates a logical workflow.

Caption: Integrated workflow for sodium saccharin thermal stability analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary tool for quantifying dehydration and decomposition events.

Expertise & Causality: The choice of heating rate is critical. A slow rate (e.g., 10 °C/min) is recommended to ensure thermal equilibrium within the sample, allowing for clear separation and resolution between the multi-step dehydration events and the onset of decomposition. An inert nitrogen atmosphere is typically used to prevent oxidative side reactions, providing a clear decomposition profile of the material itself.

Experimental Protocol: TGA of Sodium Saccharin

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

-

Sample Preparation: Place 5-10 mg of the sodium saccharin powder into a clean, tared TGA pan (aluminum or platinum). Distribute the sample evenly in a thin layer to ensure uniform heat transfer.

-

Parameter Setup:

-

Atmosphere: High-purity Nitrogen (N2) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Run the experiment and record the mass loss (%) as a function of temperature (°C).

-

Data Interpretation:

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve).

-

Identify mass loss steps corresponding to water loss (typically below 150 °C).[3]

-

Identify the onset temperature of major decomposition (typically above 350 °C).[3]

-

Calculate the percentage of residual mass at the end of the run (e.g., Na2SO4).[12]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and decomposition, which are associated with enthalpy changes.[13]

Expertise & Causality: Using hermetically sealed pans is crucial when analyzing hydrates. This prevents the loss of water vapor before the phase transition, ensuring an accurate measurement of the dehydration endotherm. The presence of an endothermic peak without a corresponding mass loss in a parallel TGA experiment can indicate a melt, whereas a peak with mass loss confirms dehydration or decomposition.

Caption: Standard experimental workflow for TGA/DSC analysis.

Experimental Protocol: DSC of Sodium Saccharin

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

-

Sample Preparation: Weigh 2-5 mg of sodium saccharin into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

-

Parameter Setup:

-

Atmosphere: High-purity Nitrogen (N2) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Run the experiment and record the heat flow (mW) as a function of temperature (°C).

-

Data Interpretation:

-

Identify endothermic peaks: Sharp peaks below 150 °C typically correspond to dehydration.[3][14] A sharp endotherm around 357 °C for the anhydrous form corresponds to melting.[3]

-

Identify exothermic peaks: Broad peaks at higher temperatures (>400 °C) indicate decomposition.[3]

-

Integrate the peak areas to quantify the enthalpy (ΔH) of each transition.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For thermal stability, it is used to develop a "stability-indicating method" capable of quantifying the decrease in sodium saccharin (parent compound) and the increase of its degradation products over time.

Trustworthiness & Self-Validation: A robust HPLC method must be able to separate the active compound from its degradation products, other excipients, and placebo artifacts. Method validation, including forced degradation studies, is a self-validating system. By intentionally degrading the sample with heat, one can prove that the analytical method can accurately measure the compound's stability.

Experimental Protocol: HPLC for Thermal Degradation Products

-

Forced Degradation Sample Prep:

-

Prepare a solution of sodium saccharin (e.g., 0.1 mg/mL) in water.

-

Heat the solution in a sealed vial at a high temperature (e.g., 190 °C) for a set time (e.g., 40 minutes) to induce degradation.[9]

-

Prepare an undegraded (control) sample from the same stock solution.

-

-

Chromatographic System & Conditions (based on published methods): [9][15]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using a mixture of Acetonitrile and 0.1% formic acid in water.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detector: UV detector at 264 nm (for o-sulfamoylbenzoic acid) or 230 nm.[9][15]

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the control sample to determine the retention time and peak area of pure sodium saccharin.

-

Inject the heat-stressed sample.

-

Compare the chromatograms. Look for a decrease in the main sodium saccharin peak and the appearance of new peaks corresponding to degradation products.

-

-

Quantification:

-

Calculate the percentage of degradation by comparing the peak area of sodium saccharin in the stressed sample to the control.

-

If standards are available, quantify the amount of specific degradation products formed.

-

Data Interpretation and Integrated Analysis

No single technique tells the whole story. A comprehensive stability assessment requires the synthesis of data from all three methods.

-

TGA provides the "what and when" of mass loss (e.g., 5.4% mass loss between 110-140 °C).[3]

-

DSC clarifies the "how" by identifying the energetic nature of these events (e.g., the mass loss is an endothermic process, confirming it as dehydration).

-

HPLC identifies and quantifies the specific chemical changes that occur during degradation, providing a precise measure of product purity and stability.

Summary of Thermal Events for Sodium Saccharin

| Thermal Event | Form | Temperature Range (°C) | Technique | Observation | Reference |

| Dehydration (Step 1) | 15/8 Hydrate | 25 - 160 | TGA/DSC | ~14% mass loss, endothermic peak at 49.1 °C | [3] |

| Dehydration (Step 2) | 2/3 Hydrate | 110 - 140 | TGA/DSC | ~5.4% mass loss, endothermic peak at 131.6 °C | [3] |

| Melting | Anhydrate | ~357 | DSC | Endothermic peak, no mass loss | [3] |

| Decomposition | All forms | > 400 | TGA/DSC | Significant mass loss, exothermic peak | [3] |

| Decomposition (Frying) | N/A | 190 | HPLC | Formation of o-sulfamoylbenzoic acid | [9] |

Laboratory Safety and Handling Precautions

Conducting thermal analysis, especially to the point of decomposition, requires strict safety protocols due to the hazardous nature of the off-gassing products.

-

Ventilation: All thermal analysis instruments must be operated in a well-ventilated laboratory or connected to an exhaust system to safely remove toxic fumes like SOx and NOx.[7][8]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. When handling the powder, avoid dust inhalation by using a mask or working in a fume hood.[7][16][17]

-

Fire Safety: While sodium saccharin itself is not highly flammable, the decomposition process occurs at high temperatures. Keep flammable materials away from the instruments. A CO2 or powder fire extinguisher should be available.[7]

-

Waste Disposal: Dispose of sample residues and used pans in accordance with local, state, and federal regulations.[18]

Conclusion

The thermal stability of sodium saccharin is a multifaceted characteristic that depends heavily on its polymorphic and hydration state. While generally stable, it is susceptible to dehydration at moderate temperatures and decomposition at higher temperatures or under harsh pH conditions. A robust analytical strategy, integrating TGA, DSC, and HPLC, is imperative for a complete characterization. By following the structured protocols and understanding the scientific principles outlined in this guide, researchers can confidently assess the thermal stability of sodium saccharin, ensuring the development of safe, effective, and stable pharmaceutical and food products.

References

- 1. Saccharin - Wikipedia [en.wikipedia.org]

- 2. Thermal investigation on polymorphism in sodium saccharine | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. phexcom.com [phexcom.com]

- 5. researchgate.net [researchgate.net]

- 6. kisco.co [kisco.co]

- 7. scribd.com [scribd.com]

- 8. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC [frontiersin.org]

- 10. ijcmas.com [ijcmas.com]

- 11. mondstar.com [mondstar.com]

- 12. akjournals.com [akjournals.com]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jascoinc.com [jascoinc.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 18. tsi.com [tsi.com]

A Technical Guide to Quantum Chemical Calculations of Saccharin Sodium Salt

<

Abstract

Saccharin sodium salt, a widely utilized artificial sweetener, possesses a rich electronic and structural landscape that dictates its chemical behavior and biological interactions. Understanding these properties at a quantum level is paramount for applications ranging from drug design to materials science. This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on the saccharinate anion. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), establish a robust computational protocol, and elucidate the analysis of key molecular properties including optimized geometry, vibrational frequencies, and electronic characteristics. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the molecular attributes of saccharin sodium salt.

Introduction: The Significance of Saccharin and the Power of Computational Insight

Saccharin, in its salt form (typically sodium saccharinate), has been a cornerstone of the food industry for over a century.[1] Beyond its primary role as a non-nutritive sweetener, the saccharinate moiety is a versatile chemical scaffold, finding applications in agrochemicals, pharmaceuticals, and catalysis.[2] The biological and chemical activity of saccharin is intrinsically linked to its three-dimensional structure, charge distribution, and molecular orbital energies.

While experimental techniques provide invaluable data, quantum chemical calculations offer a complementary and predictive approach to understanding molecular systems.[3] By solving approximations of the Schrödinger equation, we can model molecular properties with high accuracy, often providing insights that are difficult or impossible to obtain through experimentation alone. These computational methods are integral to modern drug development, enabling scientists to de-risk projects and accelerate discovery timelines.[4][5] This guide will focus on Density Functional Theory (DFT), a class of methods that balances computational cost with high accuracy, making it a workhorse for the study of organic molecules like saccharin.[6]

Theoretical Foundations: A Primer on Density Functional Theory

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces computational expense without a prohibitive loss of accuracy.

A typical DFT calculation involves the selection of a functional and a basis set .

-

Functionals: These are mathematical expressions that approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. A popular and versatile choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation terms.[7]

-

Basis Sets: A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For molecules containing heteroatoms and potential anionic character like the saccharinate ion, a Pople-style basis set such as 6-311++G(d,p) is highly recommended.[8] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing lone pairs and anions. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in describing the shape of the electron clouds.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for conducting quantum chemical calculations on the saccharinate anion.

Step 1: Geometry Optimization

The first and most critical step is to find the lowest energy structure (the equilibrium geometry) of the molecule.

Protocol:

-

Input Structure: Obtain the initial coordinates of the saccharinate anion. This can be done by drawing the molecule in a graphical user interface or by retrieving a structure file (e.g., from PubChem, CID 656582).[9]

-

Calculation Setup:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Geometry Optimization

-

-

Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.). The algorithm will iteratively adjust the positions of the atoms until a minimum on the potential energy surface is located.

Step 2: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry for two primary reasons:

-

Zero-Point Energy (ZPE) Correction: To obtain a more accurate total energy.

-

Verification of Minimum: To confirm that the optimized structure is a true energy minimum. A true minimum will have no imaginary frequencies.

Protocol:

-

Input Structure: Use the optimized geometry from Step 1.

-

Calculation Setup:

-

Method/Functional/Basis Set: Same as optimization (B3LYP/6-311++G(d,p)).

-

Task: Frequency

-

-

Analysis: Check the output for imaginary frequencies. If any are present, the structure is a saddle point, not a minimum, and further optimization is required. The calculated frequencies can be compared to experimental FT-IR and Raman spectra for validation.[10][11]

The following Graphviz diagram illustrates the logical flow of this computational protocol.

Caption: Workflow for geometry optimization and frequency verification.

Step 3: Electronic Property Analysis

With a validated equilibrium structure, we can now calculate various electronic properties that provide insight into the molecule's reactivity and interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[12] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[13]

-

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of the molecule.[14] It is an invaluable tool for predicting non-covalent interactions. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Protocol:

-

Input Structure: Use the optimized and verified geometry.

-

Calculation Setup: A standard single-point energy calculation using B3LYP/6-311++G(d,p) will generate the necessary output for HOMO-LUMO and MEP analysis. Ensure that the software is instructed to generate the MEP surface.

Data Interpretation and Expected Results

The output of these calculations will be a wealth of quantitative data. This section provides guidance on interpreting these results for the saccharinate anion.

Optimized Geometry

The calculation will yield precise bond lengths, bond angles, and dihedral angles. This data can be compared with experimental values from X-ray crystallography if available, providing a measure of the accuracy of the chosen theoretical level.

| Parameter | Expected Calculated Value (Å/°) |

| C=O Bond Length | ~1.23 - 1.26 Å |

| S-N Bond Length | ~1.65 - 1.68 Å |

| S=O Bond Lengths | ~1.45 - 1.48 Å |

| C-S-N Bond Angle | ~93 - 96 ° |

Note: These are approximate values and will vary slightly based on the exact level of theory and software used.

Vibrational Spectra

The calculated vibrational frequencies correspond to the fundamental modes of vibration, which are observed experimentally in IR and Raman spectroscopy.[15] Key characteristic peaks for saccharinate include:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | 1650 - 1700 cm⁻¹ |

| SO₂ Asymmetric Stretch | 1290 - 1320 cm⁻¹ |

| SO₂ Symmetric Stretch | 1150 - 1180 cm⁻¹ |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Scaling factors are commonly applied for better agreement.[10]

Electronic Properties

-

HOMO-LUMO: For the saccharinate anion, the HOMO is expected to be localized primarily on the deprotonated nitrogen and the carbonyl oxygen, indicating these are the primary sites for electron donation. The LUMO is likely distributed over the aromatic ring and the sulfonyl group. The HOMO-LUMO gap provides a quantitative measure of the molecule's electronic stability and excitability.

-

MEP: The MEP surface will visually confirm the electronic distribution. The most negative potential (deep red) is anticipated around the carbonyl oxygen and the sulfonyl oxygens, highlighting these as the primary sites for electrophilic attack and hydrogen bonding.[16] The region around the aromatic hydrogens will show positive potential (blue).

Applications in Drug Development

The insights gained from quantum chemical calculations on saccharin and its derivatives are directly applicable to drug discovery and development.[3][17]

-

Structure-Activity Relationship (SAR): By calculating properties for a series of saccharin derivatives, researchers can build quantitative SAR models to correlate electronic properties with biological activity.

-

Receptor Binding: The MEP can be used to predict how a saccharin-based drug candidate might interact with the active site of a target protein. Regions of negative potential on the ligand will favorably interact with positive regions (e.g., protonated amino acid residues) in the receptor.

-

Metabolic Stability: The HOMO and LUMO energies can provide clues about a molecule's susceptibility to oxidation or reduction, which are key metabolic pathways.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a powerful, predictive, and cost-effective methodology for elucidating the fundamental properties of saccharin sodium salt. By following a robust and self-validating workflow, researchers can obtain reliable data on molecular geometry, vibrational modes, and electronic structure. This information is not merely academic; it provides actionable insights that can accelerate research and development in medicinal chemistry, materials science, and beyond, ultimately leading to the design of more effective and safer chemical entities.

References

- 1. Saccharin sodium | 128-44-9 [chemicalbook.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. steeronresearch.com [steeronresearch.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Computational Chemistry & AI for Drug Development [jstar-research.com]

- 6. arxiv.org [arxiv.org]

- 7. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Sodium saccharin | C7H4NNaO3S | CID 656582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Experimental and theoretical vibrational investigation on the saccharinate ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vibrational study and spectra-structure correlations in ammonium saccharinate: comparison with the alkali saccharinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Fingerprinting of Sodium Saccharin: An In-depth Technical Guide for Pharmaceutical Analysis

Foreword: Beyond Sweetness – A Molecule of Pharmaceutical Significance

Sodium saccharin, widely recognized as an artificial sweetener, holds a significant place in the pharmaceutical industry, not just as an excipient to improve palatability, but also as a subject of rigorous quality control and characterization. Its chemical stability and well-defined structure make it an excellent candidate for demonstrating the power and synergy of fundamental spectroscopic techniques. This guide provides an in-depth exploration of the spectroscopic analysis of sodium saccharin (sodium 1,1-dioxo-1,2-benzothiazol-2-id-3-one) using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental choices, the logic of spectral interpretation, and the establishment of self-validating analytical workflows. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of how these techniques are applied for the definitive identification and quality assessment of this important pharmaceutical ingredient.

The Molecular Blueprint: Structure of Sodium Saccharin

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. Sodium saccharin is the salt of saccharin, a cyclic sulfonylimide.[1] The deprotonation of the acidic nitrogen atom in saccharin leads to the formation of the sodium salt, which is significantly more soluble in water.[1] This structural framework, comprising a benzene ring fused to a five-membered heterocyclic ring containing sulfur, nitrogen, and oxygen atoms, gives rise to a unique spectroscopic fingerprint.

References

A Historical Perspective on the Safety Evaluation of Saccharin Sodium: A Technical Guide

Introduction

Saccharin, one of the oldest and most scrutinized artificial sweeteners, has a complex history marked by controversy and evolving scientific understanding. For over a century, its safety has been the subject of numerous studies, regulatory debates, and public discourse. This technical guide provides researchers, scientists, and drug development professionals with an in-depth historical perspective on the pivotal safety studies of saccharin sodium salt. It delves into the key experimental designs, the causality behind the scientific interpretations, and the ultimate resolution of the carcinogenicity debate, offering valuable insights into the rigorous process of toxicological evaluation.

Early Concerns and the Rise of Carcinogenicity Studies

First discovered in 1879, saccharin's use as a sugar substitute grew, particularly during periods of sugar rationing.[1] However, its safety was questioned early on. The modern era of saccharin safety assessment began in the 1970s with a series of animal studies that raised significant concerns about its potential carcinogenicity.

The most influential of these were the two-generation carcinogenicity bioassays conducted in rats.[2][3] These studies were designed to assess the effects of lifelong exposure to high doses of sodium saccharin, including in utero exposure. The rationale for this experimental design was to detect any potential carcinogenic effects that might manifest after long-term, continuous exposure across generations.

Pivotal Two-Generation Rat Studies: A Closer Look

The studies that ultimately led to the proposed ban on saccharin in the United States and its classification as a potential carcinogen were characterized by their specific experimental design.[4]

Experimental Protocol: Two-Generation Rat Carcinogenicity Study (General Methodology)

-

Animal Model: Charles River Sprague-Dawley rats were a commonly used strain.[5]

-

Parental Generation (F0):

-

Young, healthy male and female rats were randomly assigned to different dietary groups.

-

The control group received a standard diet.

-

Treatment groups received diets containing varying high concentrations of sodium saccharin, typically ranging from 5% to 7.5% of the total diet.[2]

-

The animals were maintained on these diets throughout mating, gestation, and lactation.

-

-

First Filial Generation (F1):

-

Offspring from the F0 generation were weaned onto the same respective diets as their parents.

-

This continuous exposure from conception through adulthood was a critical aspect of the study design.

-

The F1 generation was observed for their entire lifespan (approximately 2 years).[6]

-

-

Endpoints and Observations:

-

Detailed clinical observations, body weight measurements, and food consumption were recorded regularly.

-

At the end of the study, or upon premature death, a complete necropsy was performed.

-

A comprehensive histopathological examination of all major organs was conducted, with a particular focus on the urinary bladder.

-

Key Findings and Initial Interpretation

The results of these two-generation studies consistently showed a statistically significant increase in the incidence of bladder tumors, specifically in male rats of the F1 generation fed the high-dose saccharin diets.[2][3] These findings, under the prevailing regulatory frameworks of the time, were interpreted as sufficient evidence of saccharin's carcinogenicity in laboratory animals.

The Regulatory Aftermath and the Scientific Counter-Debate

The findings from the rat studies triggered significant regulatory action. In 1977, the U.S. Food and Drug Administration (FDA) proposed a ban on saccharin.[7] This led to a public outcry and congressional intervention, resulting in the "Saccharin Study and Labeling Act of 1977," which placed a moratorium on the ban but required a warning label on saccharin-containing products.[8]

This regulatory pressure spurred a new wave of research aimed at understanding the mechanism behind the observed bladder tumors in male rats. Scientists began to question whether the results from high-dose rodent studies were directly applicable to human health at typical consumption levels.

Unraveling the Mechanism: A Species-Specific Phenomenon

Intensive research in the 1980s and 1990s revealed a complex, species- and sex-specific mechanism responsible for the development of bladder tumors in male rats, a mechanism that was found to be irrelevant to humans.[9][10]

The key factors identified were:

-

High Urinary pH and Sodium Concentration: The high doses of sodium saccharin administered in the studies led to significant increases in urinary pH and sodium levels in the rats.[10]

-

α2u-globulin: Male rats produce a specific low-molecular-weight protein in their livers called α2u-globulin, which is not produced in female rats or humans.[10]

-

Precipitate Formation: The combination of high pH, high sodium, and the presence of α2u-globulin in the urine of male rats led to the formation of a silicate-containing precipitate.[10][11]

-

Urothelial Cytotoxicity and Proliferation: This precipitate acted as a chronic irritant to the urothelium (the lining of the bladder), causing cell damage (cytotoxicity) and a subsequent increase in cell proliferation as the bladder lining attempted to repair itself.[11]

-

Tumor Promotion: This sustained regenerative cell proliferation, in response to chronic irritation, acted as a tumor promoter, leading to the development of bladder tumors.[11]

This mechanistic understanding was a critical turning point in the saccharin safety debate. It demonstrated that the carcinogenicity observed was not due to a direct genotoxic effect of saccharin itself but rather a secondary effect of a physiological process unique to male rats.

Visualizing the Mechanistic Pathway

Caption: Mechanism of saccharin-induced bladder tumors in male rats.

Re-evaluation and Delisting: A New Consensus

Armed with this new mechanistic data, regulatory and scientific bodies began to re-evaluate the carcinogenicity of saccharin.

-

U.S. National Toxicology Program (NTP): In 2000, the NTP removed saccharin from its Report on Carcinogens, stating that it is not "reasonably anticipated to be a human carcinogen."[12]

-

U.S. Food and Drug Administration (FDA): In 2000, the law requiring a warning label on saccharin-containing products was repealed.[13]

Timeline of Key Events

Caption: Key regulatory milestones in the safety evaluation of saccharin.

Evolution of the Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk. The ADI for saccharin has been periodically reviewed and adjusted by regulatory bodies based on the available scientific evidence.

The European Food Safety Authority (EFSA), for instance, established an ADI of 5 mg/kg of body weight per day in 1995, based on the earlier rat studies.[12] However, in light of the new mechanistic understanding and a comprehensive review of all available data, EFSA increased the ADI to 9 mg/kg of body weight per day in 2024. This revision reflects the scientific consensus that the bladder tumors observed in male rats are not relevant to humans.[12]

Table 1: Evolution of Saccharin's Acceptable Daily Intake (ADI) by EFSA

| Year | Regulatory Body | ADI (mg/kg body weight/day) | Basis for Decision |

| 1995 | Scientific Committee on Food (SCF) | 5 | Based on increased incidence of bladder tumors in rat studies.[12] |

| 2024 | European Food Safety Authority (EFSA) | 9 | Re-evaluation concluding the rat bladder tumor mechanism is not relevant to humans. |

Conclusion: A Case Study in Toxicological Science

The history of saccharin's safety evaluation is a compelling case study in the evolution of toxicological science. It highlights the importance of:

-

Understanding Mechanisms of Action: Moving beyond simple observation of effects to understanding the underlying biological processes is crucial for accurate risk assessment.

-

Species Specificity: Extrapolating findings from animal studies to humans requires careful consideration of physiological and metabolic differences between species.

For researchers and professionals in drug development and food science, the story of saccharin serves as a powerful reminder of the scientific rigor required to ensure public health and the dynamic nature of safety assessment in the face of new evidence.

References

- 1. Two-generation saccharin bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-generation saccharin bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Response of the rat to saccharin with particular reference to the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations on the carcinogenicity of the artificial sweeteners sodium cyclamate and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review and biological risk assessment of sodium saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saccharin mechanistic data and risk assessment: urine composition, enhanced cell proliferation, and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. foodcomplianceinternational.com [foodcomplianceinternational.com]

- 10. researchgate.net [researchgate.net]

- 11. food-safety.com [food-safety.com]

- 12. ingredientsnetwork.com [ingredientsnetwork.com]

- 13. Saccharin safe and ADI threshold increased after EFSA review [beveragedaily.com]

An In-Depth Technical Guide to the Core Chemical Reactions and Reactivity of Saccharin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharin sodium salt, a widely utilized artificial sweetener, possesses a rich and varied chemical reactivity profile that extends far beyond its organoleptic properties. This technical guide provides a comprehensive exploration of the fundamental chemical reactions and reactivity of the saccharinate anion. We delve into the kinetics and mechanisms of its hydrolysis, the pathways of its thermal decomposition, and its versatile role as an ambident nucleophile in reactions with a variety of electrophiles. Furthermore, this document elucidates the coordination chemistry of the saccharinate ligand and its emerging applications as a catalyst in organic synthesis. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support innovation in medicinal chemistry, material science, and chemical synthesis.

Introduction: Beyond Sweetness - The Chemical Persona of Saccharin Sodium Salt

Saccharin, in its sodium salt form (sodium 1,1-dioxo-1,2-benzothiazol-3-olate), is a compound of significant interest not only for its intense sweetness but also for its versatile chemical behavior.[1][2] The deprotonation of the acidic imide hydrogen (pKa ≈ 1.6) of saccharin yields the saccharinate anion, a robust and highly water-soluble entity.[3] This high solubility is a primary reason for the prevalence of its sodium salt in various applications.[4] The reactivity of the saccharinate anion is governed by the distribution of negative charge across the nitrogen, carbonyl oxygen, and sulfonyl oxygen atoms, rendering it a polyfunctional nucleophile and a versatile ligand.[5][6][7] Understanding the intrinsic reactivity of this molecule is paramount for its effective use in drug design, as a scaffold in organic synthesis, and in the development of novel materials.

Stability Profile: Hydrolysis and Thermal Decomposition

Hydrolytic Stability: A Resilient Core

Saccharin sodium salt exhibits remarkable stability in aqueous solutions across a wide pH range, a critical attribute for its application in food, beverages, and pharmaceutical formulations.[4] Studies have shown that its aqueous solutions are stable even when heated to 100°C for extended periods.[4] When subjected to more extreme conditions, such as heating under acidic conditions, the sweetness can be lost due to the formation of 2-sulfamoylbenzoic acid.[1]

Key Insights: The stability of the five-membered ring is attributed to the delocalization of the negative charge and the inherent strength of the sulfonamide group. For practical purposes in formulation development, saccharin sodium salt can be considered hydrolytically stable under normal processing and storage conditions.

Thermal Decomposition: Pathways to Degradation

Upon heating to high temperatures, saccharin sodium salt undergoes decomposition. The melting point is reported to be in the range of 226-230°C, at which point decomposition begins.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and sodium oxide.[8] Thermal analysis studies have indicated a multi-step decomposition process, often preceded by the loss of water of hydration.[9][10]

Table 1: Thermal Decomposition Profile of Sodium Saccharin

| Temperature Range (°C) | Event | Products |

| > 226-230 | Onset of Decomposition | Initial fragmentation of the molecule |

| High Temperature | Complete Decomposition | NOx, SOx, Sodium Oxide |

Experimental Protocol: Thermogravimetric Analysis (TGA) of Saccharin Sodium Salt

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground saccharin sodium salt into an alumina or platinum crucible.

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Program: Ramp the temperature from ambient to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

The Ambident Nucleophile: Reactions with Electrophiles

The saccharinate anion is a classic example of an ambident nucleophile, with nucleophilic centers at the nitrogen and the carbonyl oxygen atoms. This dual reactivity allows for the synthesis of a variety of N- and O-substituted saccharin derivatives.

Alkylation Reactions: An SN2 Pathway

The reaction of sodium saccharin with alkyl halides, a cornerstone of its derivatization, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11] The choice of solvent and reaction conditions can influence the ratio of N-alkylation to O-alkylation.

Causality in Experimental Choices: The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial. These solvents solvate the sodium cation, leaving the saccharinate anion relatively "naked" and more nucleophilic, thus facilitating the SN2 reaction.

Experimental Protocol: Synthesis of N-Ethylsaccharin

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium saccharin (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add ethyl iodide (1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 80-90°C and stir for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure N-ethylsaccharin.

Acylation Reactions: Formation of N-Acyl Derivatives

Sodium saccharin readily reacts with acyl halides or anhydrides to form N-acylsaccharin derivatives.[12] These compounds are valuable intermediates in organic synthesis, for example, in the preparation of aldehydes from carboxylic acids.[12]

Reactivity at the Aromatic Ring: Electrophilic Substitution

The benzene ring of the saccharin moiety can undergo electrophilic aromatic substitution reactions. The directing effect of the fused heterocyclic ring is a key consideration in predicting the regioselectivity of these reactions. Studies on the related 2,1-benzisothiazole system suggest that the position of substitution is influenced by the existing substituents on the benzene ring.[13] Generally, the electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic attack.

Coordination Chemistry: A Versatile Ligand

The saccharinate anion is a highly versatile ligand in coordination chemistry, capable of binding to metal ions in various modes.[5][6][7] It can act as a monodentate ligand, coordinating through the nitrogen atom, the carbonyl oxygen, or a sulfonyl oxygen. It can also function as a bidentate or even a bridging ligand, leading to the formation of a wide array of metal complexes with interesting structural and electronic properties.[5][6][7]

Trustworthiness in Protocol: The synthesis of metal-saccharinate complexes often involves straightforward precipitation reactions, but the characterization requires a multi-technique approach (FT-IR, UV-Vis, X-ray crystallography) to unambiguously determine the coordination mode.

Catalytic Activity: An Emerging Application

Beyond its role as a stoichiometric reagent, saccharin and its derivatives, including sodium saccharin, are gaining recognition as efficient and environmentally benign catalysts for a variety of organic transformations.[12][14][15] Sodium saccharin has been employed as a mild, green catalyst in multicomponent reactions.[12][15]

Expertise in Causality: The catalytic activity of saccharin often stems from its ability to act as a Brønsted acid or, in the case of its sodium salt, to participate in reactions as a nucleophilic catalyst or a phase-transfer catalyst in conjunction with other reagents.[12]

Conclusion

The chemistry of saccharin sodium salt is rich and multifaceted, offering a plethora of opportunities for scientific exploration and application. Its stability, coupled with the versatile reactivity of the saccharinate anion as a nucleophile, ligand, and catalyst, makes it a valuable tool in the arsenal of chemists in academia and industry. This guide has provided a foundational understanding of its core chemical reactions, supported by mechanistic insights and practical experimental protocols. It is our hope that this comprehensive overview will inspire further research and innovation in the application of this fascinating molecule.

References

- 1. Sodium saccharin (cas 128-44-9) uses and properties [sellchems.com]

- 2. Sodium saccharin [dmishin.github.io]

- 3. Saccharin - Wikipedia [en.wikipedia.org]

- 4. snowhitechem.com [snowhitechem.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scispace.com [scispace.com]

- 8. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. murov.info [murov.info]

- 12. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]

- 13. Electrophilic subsitution in 2,1-benzisothiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dual Taste Perception of Saccharin Sodium Salt

This guide provides a comprehensive technical exploration into the dual taste perception of saccharin sodium salt, a widely utilized artificial sweetener known for eliciting both sweet and bitter sensations. We will delve into the molecular mechanisms, genetic underpinnings, and experimental methodologies crucial for researchers, scientists, and drug development professionals engaged in taste science and pharmacology. This document is structured to offer not just procedural steps but also the causal reasoning behind experimental designs, ensuring a robust and self-validating approach to the study of taste modulation.

Introduction: The Duality of Saccharin's Taste Profile

Saccharin, one of the oldest artificial sweeteners, presents a fascinating case study in taste perception. While prized for its intense sweetness, its utility is often limited by a characteristic bitter or metallic aftertaste.[1][2][3] This dual sensory output is not due to impurities but is an intrinsic property of the saccharin molecule itself.[3][4] Understanding the molecular basis of this dual perception is paramount for the development of novel sweeteners with improved taste profiles and for comprehending the broader principles of taste receptor pharmacology.

Saccharin sodium salt is the form most commonly used in food products due to its enhanced solubility in water. The perception of its taste is concentration-dependent; at lower concentrations (below 2.5 mM), it is perceived primarily as sweet, while higher concentrations increasingly elicit bitterness.[4] This phenomenon arises from saccharin's ability to interact with distinct classes of taste receptors located on the taste receptor cells within the taste buds of the tongue.[5][6]

The Molecular Basis of Sweet and Bitter Taste Perception

The sensation of taste is initiated by the interaction of chemical compounds with specialized G protein-coupled receptors (GPCRs) on the surface of taste receptor cells.[5][6][7][8] Sweet, umami, and bitter tastes are all mediated by GPCRs.[5][8]

Sweet Taste Perception: The T1R2/T1R3 Heterodimer